1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C27H32Cl2N2O4 and its molecular weight is 519.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Several studies have focused on the synthesis of novel derivatives incorporating piperazine or similar heterocyclic structures due to their potential biological activities. For instance, novel derivatives involving furan, phenyl, dihydro-1,2-oxazole, and piperazine moieties were synthesized and evaluated for their antidepressant and antianxiety activities, showing significant effects in behavioral tests (J. Kumar et al., 2017). Another study synthesized triazole derivatives with antimicrobial activities, highlighting the versatility of incorporating piperazine structures into compounds targeting various biological functions (H. Bektaş et al., 2007).
Anticancer Activity and Molecular Docking
Research into the anti-bone cancer activity and molecular docking of heterocyclic compounds, including those with piperazine, has provided insights into potential therapeutic applications. A study on a heterocyclic compound involving benzyloxy, piperazinyl, and triazolone structures demonstrated in vitro anticancer activities against human bone cancer cell lines, alongside molecular docking to predict antiviral activity (G. Lv et al., 2019).
Structural Analysis and Drug Design
Structural analysis through techniques like X-ray crystallography and molecular docking has played a crucial role in understanding the bioactivity of compounds. A study on arylpiperazine derivatives, including conformational analysis and TDDFT calculations, provided insights into their binding mechanisms with biological targets, offering a foundation for improved drug design (W. Xu et al., 2016).
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4.2ClH/c30-24(19-31-25-9-7-23(8-10-25)22-4-2-1-3-5-22)18-29-14-12-28(13-15-29)17-21-6-11-26-27(16-21)33-20-32-26;;/h1-11,16,24,30H,12-15,17-20H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDVAMIYHBGDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=C(C=C4)C5=CC=CC=C5)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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